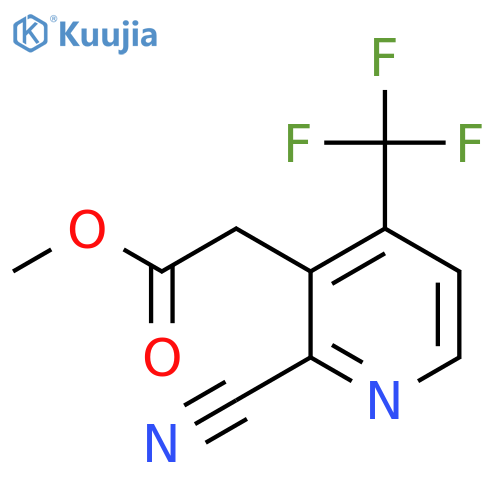Cas no 1806327-49-0 (Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate)

1806327-49-0 structure
商品名:Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate
CAS番号:1806327-49-0
MF:C10H7F3N2O2
メガワット:244.169992685318
CID:4904499
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate
-
- インチ: 1S/C10H7F3N2O2/c1-17-9(16)4-6-7(10(11,12)13)2-3-15-8(6)5-14/h2-3H,4H2,1H3
- InChIKey: MTXGYBBAACUOGG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CN=C(C#N)C=1CC(=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 334
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 63
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007831-500mg |
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate |
1806327-49-0 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
| Alichem | A029007831-1g |
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate |
1806327-49-0 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
| Alichem | A029007831-250mg |
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate |
1806327-49-0 | 95% | 250mg |
$1,078.00 | 2022-03-31 |
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
1806327-49-0 (Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate) 関連製品
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
